molecular formula C9H7NO3 B8343546 7-Methyl-5-nitrobenzofuran

7-Methyl-5-nitrobenzofuran

Cat. No. B8343546
M. Wt: 177.16 g/mol
InChI Key: WHDMFHNBWAFFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07820675B2

Procedure details

7-Iodo-5-nitro-benzofuran (6.5 g, 22.1 mmol), Pd(OAc)2 (1 g, 3.9 mmol), P(o-tolyl)3, Me4Sn, Et3N were dissolved in DMF (40 mL) and portioned out in 13 tubes and heated at 100° C. for 10 min each using controlled microwave energy. The reaction mixtures were combined and filtered and the solvent was evaporated. The crude material was purified using flash chromatography (using a gradient of isohexane—10% EtOAc in isohexane). Yield: 2.82 g (70%) of 7-methyl-5-nitro-1-benzofuran. 1H NMR (400 MHz, CDCl3) δ ppm 2.51-2.64 (m, 3H) 6.90 (d, J=2.3 Hz, 1H) 7.77 (d, J=2.3 Hz, 1H) 8.04 (d, J=1.3 Hz, 1H) 8.37 (d, J=2.3 Hz, 1H); HPLC 96% Rt=2.31 min (System A; 10-97% in 3 min ACE column). MS (ESI+) for C9H7NO3 m/z 178 (M+H)+.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.[CH3:14]C1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[Sn](C)(C)(C)C.CCN(CC)CC>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:14][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
IC1=CC(=CC=2C=COC21)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](C)(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
CC1=CC(=CC=2C=COC21)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.